{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
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Overview
Description
{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is a complex organic compound that features a benzimidazole core linked to an acetic acid moiety through a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The phenoxy methyl group is then introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halomethyl benzimidazole intermediate. Finally, the acetic acid moiety is attached via esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Esterification/Amidation: The carboxylic acid moiety can form esters or amides with alcohols or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
Major products formed from these reactions include nitro derivatives, reduced amines, substituted phenoxy compounds, and various esters or amides depending on the specific reaction conditions .
Scientific Research Applications
{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-[(4-nitrophenoxy)methyl]-1H-benzimidazol-1-yl acetic acid
- 2-[(4-hydroxyphenoxy)methyl]-1H-benzimidazol-1-yl acetic acid
- 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl acetic acid
Uniqueness
What sets {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid apart is its specific functional groups, which confer unique reactivity and biological activity. The presence of the amino group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-[(4-aminophenoxy)methyl]benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-11-5-7-12(8-6-11)22-10-15-18-13-3-1-2-4-14(13)19(15)9-16(20)21/h1-8H,9-10,17H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDABFROMJJUOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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